2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile
Description
2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a heterocyclic compound featuring a furan core substituted with a phenyl group at position 5, a nitrile group at position 3, and a (3-methylphenyl)methylideneamino moiety at position 2. The (E)-configuration of the imine bond (N=CH) is critical for its stereochemical stability and intermolecular interactions.
Key structural attributes include:
- Molecular formula: $ \text{C}{19}\text{H}{14}\text{N}_2\text{O} $ (inferred from analogs).
- Molecular weight: ~285.3 g/mol.
- Hydrogen bond acceptors: 3 (furan oxygen, nitrile nitrogen, and imine nitrogen).
- XLogP3: Estimated >4 (indicating moderate hydrophobicity).
Properties
IUPAC Name |
2-[(E)-(3-methylphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-14-6-5-7-15(10-14)13-21-19-17(12-20)11-18(22-19)16-8-3-2-4-9-16/h2-11,13H,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNSAXDOZBCSY-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 3-methylbenzaldehyde with 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The furan ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Key differences :
- The 4-methoxy substituent enhances polarity compared to the 3-methyl group, increasing solubility in polar solvents.
- The methoxy group’s electron-donating nature may stabilize the imine bond and influence π-π stacking in crystal structures.
2-[(E)-[(4-Nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile (CAS 478033-36-2)
- Molecular formula : $ \text{C}{18}\text{H}{11}\text{N}3\text{O}3 $.
- Molecular weight : 317.3 g/mol.
- Hydrogen bond acceptors : 5 (nitro group contributes two oxygen atoms).
Key differences :
- Increased molecular weight and polarity may affect crystallinity and thermal stability.
2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Substituent : 2-hydroxyphenyl.
- Hydrogen bond donors: 1 (hydroxyl group).
Key differences :
- The hydroxyl group enables strong hydrogen bonding, likely improving solubility in protic solvents.
- Tautomerization between enol and keto forms could occur, affecting stability under varying pH conditions.
Data Table: Comparative Analysis of Analogous Compounds
Research Findings and Implications
Electronic Properties :
- The 3-methyl group in the target compound enhances hydrophobicity compared to the 4-methoxy analog, as reflected in its higher estimated XLogP3 value .
- Nitro-substituted derivatives exhibit reduced electron density on the aromatic ring, which may influence charge-transfer interactions in supramolecular assemblies .
Crystallographic Behavior :
- Structural validation tools like SHELX and Mercury are critical for resolving the (E)-configuration and intermolecular interactions.
- Methoxy and nitro analogs likely exhibit distinct crystal packing due to differences in hydrogen bonding and steric effects.
Synthetic Considerations :
- Substituent choice (e.g., methyl vs. methoxy) affects reaction yields and purification steps. Electron-donating groups may accelerate imine formation .
Biological Relevance :
- While biological data are absent in the evidence, the nitro analog’s electron-withdrawing properties could confer reactivity in medicinal applications, whereas the methyl group’s hydrophobicity may enhance membrane permeability.
Biological Activity
The compound 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile (C18H16N2O) is a furan derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylbenzaldehyde and 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction conditions can vary, but they often include solvents like ethanol or acetonitrile under reflux conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
Antimicrobial Properties
Recent studies have shown that furan derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
Enzymatic assays indicate that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways, such as urease and cholinesterase. The inhibition constants (Ki) for these enzymes are critical for understanding the compound's potential therapeutic applications.
| Enzyme | Ki (µM) |
|---|---|
| Urease | 25 |
| Cholinesterase | 30 |
Case Studies
Several case studies highlight the biological potential of furan derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that furan-based compounds induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting their use as chemotherapeutic agents.
- Antimicrobial Efficacy : Another research focused on a series of furan derivatives, showing promising results against multi-drug resistant bacterial strains, emphasizing their role in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
